1-(2-Methylphenyl)ethanamine hydrochloride, commonly known as 2-methylphenethylamine hydrochloride, is a chemical compound that belongs to the class of phenethylamines. This compound is notable for its structural and functional similarities to various neurotransmitters, making it a subject of interest in both pharmacological and synthetic chemistry contexts.
The compound can be sourced from various chemical suppliers and is often utilized in research settings for its potential applications in medicinal chemistry and organic synthesis. It is cataloged in databases such as PubChem, where it is identified by its IUPAC name and specific identifiers like InChI and InChI Key.
1-(2-Methylphenyl)ethanamine hydrochloride is classified as:
The synthesis of 1-(2-Methylphenyl)ethanamine hydrochloride typically involves several key steps:
In an industrial context, continuous flow reactors are often employed to enhance yield and purity. Precise control over reaction conditions, including temperature and pH, is vital for large-scale production.
1-(2-Methylphenyl)ethanamine hydrochloride can participate in various chemical reactions:
Common reagents used in these reactions include:
These reactions can lead to significant derivatives that are useful in further synthetic applications.
The mechanism of action for 1-(2-Methylphenyl)ethanamine hydrochloride primarily involves its interaction with neurotransmitter receptors. It may act as an agonist or antagonist at certain receptors, modulating physiological responses such as mood regulation and cognitive functions. The specific pathways depend on the receptor types involved and the physiological context .
Key chemical properties include:
Relevant analytical techniques for characterizing this compound include:
1-(2-Methylphenyl)ethanamine hydrochloride has several scientific uses:
This compound's unique properties make it valuable in both academic research and industrial applications, particularly within the fields of medicinal chemistry and organic synthesis.
1-(2-Methylphenyl)ethanamine hydrochloride is systematically named under IUPAC conventions as 1-(2-methylphenyl)ethan-1-amine hydrochloride, reflecting its core structure: a benzene ring with a methyl substituent at the ortho-position (C2) and an ethylamine side chain where the amino group is protonated as a hydrochloride salt [1] [6]. Alternative nomenclature includes o-methyl-α-methylbenzylamine hydrochloride and 1-(o-tolyl)ethanamine hydrochloride, emphasizing the methylbenzene (tolyl) backbone [1] [9]. The molecular formula is C₉H₁₄ClN (derived from the free base C₉H₁₃N with HCl addition), and its canonical SMILES representation is CC1=C(C=CC=C1)C(C)N.Cl [6] [9].
Structurally, it belongs to the aromatic ethylamine class, characterized by a chiral center at the benzylic carbon. This stereochemistry influences receptor interactions; for example, the (R)-enantiomer of the related compound methyl[(1R)-1-(2-methylphenyl)ethyl]amine hydrochloride exhibits distinct pharmacological profiles [2]. The hydrochloride salt form enhances stability and crystallinity, critical for synthetic handling and analytical characterization [6] [9].
Structural taxonomy places this compound within three hierarchical categories:
Comparative Structural Taxonomy:
Compound Name | Molecular Formula | Key Structural Features |
---|---|---|
1-(2-Methylphenyl)ethanamine | C₉H₁₃N | ortho-methyl, primary amine (free base) |
N-Ethyl-1-(2-methylphenyl)ethanamine | C₁₁H₁₇N | N-ethylated derivative |
2-Methylphenethylamine | C₉H₁₃N | Phenethylamine with ortho-methyl ring substituent |
This taxonomy highlights how side-chain modifications alter physicochemical properties and receptor affinity [1] [3] [6].
The development of 1-(2-methylphenyl)ethanamine hydrochloride parallels advancements in aromatic ethylamine synthesis, evolving from natural alkaloid isolation to targeted synthetic design. Early 20th-century research focused on simple phenethylamines (e.g., β-phenethylamine itself), but the discovery of their biological activities (e.g., neurotransmitter interactions) spurred systematic derivatization [3] .
Key Phases in Synthetic Evolution:
Reductive Amination (1950s–1980s):The primary route involves condensing 2-methylacetophenone (1-(2-methylphenyl)ethanone) with ammonia under reductive conditions, typically using sodium cyanoborohydride or catalytic hydrogenation. This method yields racemic 1-(2-methylphenyl)ethanamine, followed by HCl salt precipitation [6] [7]. 2-Methylacetophenone (CAS 577-16-2) serves as the key precursor, synthesized via Friedel-Crafts acylation of toluene [5] [7].
Enantioselective Synthesis (1990s–Present):Chiral resolution techniques emerged to separate enantiomers using diastereomeric crystallization with agents like tartaric acid. Alternatively, asymmetric hydrogenation of imines catalyzed by chiral complexes (e.g., BINAP-ruthenium) delivers enantiopure amines [2] [6].
Receptor-Targeted Design (2000s–Present):Structural activity relationship (SAR) studies revealed that ortho-substitution on phenethylamines enhances potency at trace amine-associated receptors (TAAR1) and serotonin receptors (5-HT₂AR). For example:
Impact of Ring Substituent Position on Receptor Potency:
Substituent Position | TAAR1 EC₅₀ (nM) | 5-HT₂AR Binding Affinity (Kᵢ) |
---|---|---|
ortho-methyl | 355 | <100 nM (estimated) |
meta-methyl | 638 | Low affinity |
para-methyl | 4,380 | Moderate affinity |
Modern applications leverage these SAR insights to design derivatives like 1-(4-chloro-2-methylphenyl)ethanamine (EVT-3458314), where ortho-methyl and para-chloro groups optimize receptor selectivity [6]. Contemporary research focuses on flow chemistry and enzymatic resolution to improve synthetic efficiency and sustainability [6] [9].
Concluding Remarks
1-(2-Methylphenyl)ethanamine hydrochloride exemplifies the intersection of precise nomenclature, structural taxonomy, and historically informed synthesis in medicinal chemistry. Its development underscores how incremental modifications to aromatic ethylamine scaffolds yield compounds with tailored receptor activities, driving therapeutic innovation while excluding direct clinical applications.
CAS No.: 76663-30-4
CAS No.: 12063-10-4
CAS No.:
CAS No.: 31063-73-7
CAS No.: 1526817-78-6
CAS No.: 37305-51-4